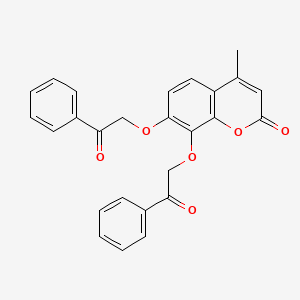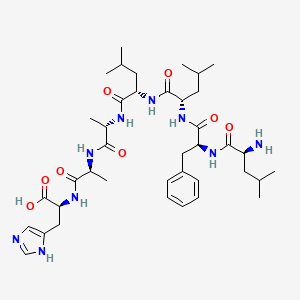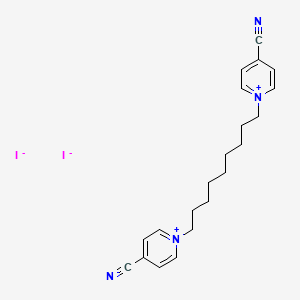
1,1'-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of two 4-cyanopyridin-1-ium groups linked by a nonane-1,9-diyl chain and counterbalanced by two iodide ions
Preparation Methods
The synthesis of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide typically involves the reaction of 4-cyanopyridine with 1,9-diiodononane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
4-cyanopyridine+1,9-diiodononane→1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other anions such as chloride, bromide, or nitrate under appropriate conditions.
Reduction Reactions: The 4-cyanopyridin-1-ium groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may be used in studies involving ion channels and receptors due to its structural similarity to certain biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide involves its interaction with molecular targets such as ion channels or receptors. The compound’s pyridinium groups can interact with negatively charged sites on proteins or other biomolecules, potentially modulating their activity. The nonane-1,9-diyl chain provides a flexible linker that allows the compound to adopt various conformations, facilitating its binding to different targets.
Comparison with Similar Compounds
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide can be compared with other similar compounds, such as:
1,1’-(Hexane-1,6-diyl)bis(4-cyanopyridin-1-ium) diiodide: This compound has a shorter linker chain, which may affect its binding properties and reactivity.
1,1’-(Propane-1,3-diyl)bis(4-cyanopyridin-1-ium) diiodide: With an even shorter linker, this compound may have different steric and electronic properties compared to the nonane derivative.
1,1’-(Decane-1,10-diyl)bis(4-cyanopyridin-1-ium) diiodide: This compound has a longer linker chain, which may influence its flexibility and ability to interact with molecular targets.
The uniqueness of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide lies in its specific linker length, which provides a balance between flexibility and rigidity, potentially enhancing its binding affinity and selectivity for certain targets.
Properties
CAS No. |
185618-74-0 |
|---|---|
Molecular Formula |
C21H26I2N4 |
Molecular Weight |
588.3 g/mol |
IUPAC Name |
1-[9-(4-cyanopyridin-1-ium-1-yl)nonyl]pyridin-1-ium-4-carbonitrile;diiodide |
InChI |
InChI=1S/C21H26N4.2HI/c22-18-20-8-14-24(15-9-20)12-6-4-2-1-3-5-7-13-25-16-10-21(19-23)11-17-25;;/h8-11,14-17H,1-7,12-13H2;2*1H/q+2;;/p-2 |
InChI Key |
XVBXQIJWVASCJI-UHFFFAOYSA-L |
Canonical SMILES |
C1=C[N+](=CC=C1C#N)CCCCCCCCC[N+]2=CC=C(C=C2)C#N.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)
methyl}phosphonate](/img/structure/B12579215.png)
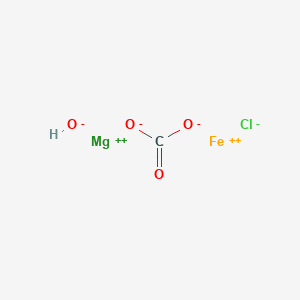
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)


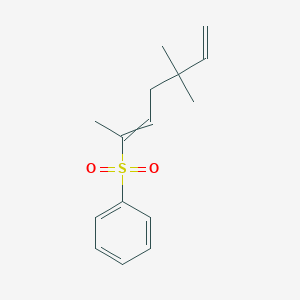
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
